6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Overview
Description
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one is a useful research compound. Its molecular formula is C13H13BrO2 and its molecular weight is 281.149. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Applications
The compound has been used in the synthesis of tetrahydrospiro[chroman-2,4'-pyran] derivatives through a novel cascade strategy, demonstrating its utility in creating pharmacologically relevant spirochroman scaffolds. This process is highly stereoselective and efficient (Reddy et al., 2016).
It has played a role in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showing high stereo- and enantioselectivity. These spiroketals have potential implications in cancer-cell-growth inhibition (Meilert et al., 2004).
In another study, the compound was used in the synthesis of a specific probe for calcium-independent myocardial phospholipase A2, suggesting its role in biochemical research (Durley et al., 1992).
Its derivatives have been synthesized via a one-pot four-component reaction, showcasing its versatility in creating multifunctionalized analogs for diverse chemical applications (Hasaninejad et al., 2011).
The compound has been involved in Prins bicyclization processes, yielding high diastereoselectivity in the synthesis of spirotetrahydropyran derivatives. This highlights its significance in stereochemical synthesis studies (Reddy et al., 2014).
Chemical Properties and Transformation
Research on α,β-unsaturated-acyl cyanides and bromo-ethoxyethene has led to the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, demonstrating its potential in forming structurally complex and diverse organic compounds (Zhuo et al., 1995).
In another study, the compound was a key precursor in the stereoselective formation of highly substituted CF3-dihydropyrans, signifying its role in creating building blocks for complex organic syntheses (Donslund et al., 2015).
The synthesis of virgatolides, which contain a tetrahydrospiro[chroman-2,2'-pyran] core, from the plant endophytic fungus Pestalotiopsis virgatula, involves this compound. This underscores its relevance in the discovery of novel natural products (Li et al., 2011).
Its derivatives have been used in the preparation of 3-bromo-2H-pyran-2-one, an ambiphilic diene for Diels-Alder cycloadditions, highlighting its utility in advanced organic synthesis methodologies (Posner et al., 2003).
Additionally, it has been utilized in the synthesis of 2′-amino-1,2-dihydrospiro[(3H)-indole-3,4′-(4′H)-pyran]-2-ones, a method emphasizing its application in the creation of complex molecular structures (Mortikov et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]”, indicates that it is harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, seek medical help immediately .
Properties
IUPAC Name |
6-bromospiro[3H-indene-2,4'-oxane]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-10-2-1-9-8-13(3-5-16-6-4-13)12(15)11(9)7-10/h1-2,7H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQYDYHADUGLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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